An In-depth Technical Guide on the Molecular Structure and Thermal Stability of Diflorasone 17-Propionate
An In-depth Technical Guide on the Molecular Structure and Thermal Stability of Diflorasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone 17-propionate is a synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. While its primary therapeutic applications are in dermatology for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, a comprehensive understanding of its physicochemical properties is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety.[1][2] This technical guide provides an in-depth analysis of the molecular structure of diflorasone 17-propionate and its thermal stability, offering insights into its structure-activity relationships and degradation profile. It is important to note that while extensive data exists for related corticosteroids, specific experimental thermal analysis data for diflorasone 17-propionate is not widely published. Therefore, this guide will also draw upon data from structurally similar compounds to provide a comprehensive and predictive overview.
Molecular Structure and Physicochemical Properties
Diflorasone 17-propionate is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [3][4] |
| Molecular Formula | C25H32F2O6 | [1] |
| Molecular Weight | 466.5 g/mol | [1] |
| CAS Number | 924726-89-6 | [1] |
The intricate molecular architecture of diflorasone 17-propionate is central to its potent anti-inflammatory activity. Key structural features include:
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Steroid Backbone: A rigid four-ring (A, B, C, and D) cyclopentanoperhydrophenanthrene nucleus, characteristic of all corticosteroids.
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Fluorination: The presence of two fluorine atoms at the C6α and C9α positions significantly enhances its glucocorticoid and anti-inflammatory activity. Fluorination at these positions is known to increase receptor binding affinity and reduce metabolic deactivation.
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17-Propionate Ester: The esterification of the hydroxyl group at the C17 position with propionic acid modulates the lipophilicity and penetration of the molecule through the skin. This ester linkage is a potential site for hydrolysis.[5]
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C16β-Methyl Group: The methyl group at the C16β position minimizes mineralocorticoid activity, thereby reducing the risk of certain side effects.
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Δ1,4-diene system in Ring A: The double bonds at the C1 and C4 positions in the A-ring are crucial for glucocorticoid activity.
Caption: 2D representation of Diflorasone 17-Propionate molecular structure.
Thermal Stability Analysis
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation strategy, and manufacturing processes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal behavior of pharmaceuticals.
Predicted Thermal Behavior
While specific experimental data for diflorasone 17-propionate is scarce, its thermal behavior can be inferred from closely related fluorinated corticosteroids like diflorasone diacetate and halobetasol propionate. The melting point of crystalline halobetasol propionate, a structurally analogous compound, is reported to be in the range of 220°C to 221°C.[6] It is anticipated that diflorasone 17-propionate would exhibit a similar melting range, followed by decomposition at higher temperatures. Studies on diflorasone diacetate have shown that it can exist in different polymorphic forms, which can influence its thermal properties.[7]
Potential Degradation Pathways
Forced degradation studies on corticosteroids provide valuable insights into their stability under various stress conditions, including heat.[8][9] The degradation of diflorasone 17-propionate is likely to initiate at its ester linkages, which are susceptible to hydrolysis.[5] The primary degradation pathways are expected to involve:
-
Hydrolysis of the 17-propionate ester: This would lead to the formation of diflorasone.
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Side-chain oxidation: The dihydroxyacetone side chain is a common site of oxidative degradation in corticosteroids.
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Dehydration: Loss of the C11-hydroxyl group is another potential degradation route at elevated temperatures.
Caption: Proposed thermal degradation pathways for Diflorasone 17-Propionate.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability studies, validated experimental protocols are essential. The following are detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) tailored for the analysis of a corticosteroid like diflorasone 17-propionate.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of diflorasone 17-propionate powder into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which 5% and 10% mass loss occurs (T5% and T10%).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of diflorasone 17-propionate.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-4 mg of diflorasone 17-propionate powder into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile substances.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 250°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify the endothermic peak corresponding to the melting of the sample.
-
Determine the onset temperature of melting and the peak temperature.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Caption: A generalized workflow for the thermal analysis of pharmaceutical compounds.
Conclusion
The molecular structure of diflorasone 17-propionate, with its strategic fluorination and esterification, is finely tuned for potent topical anti-inflammatory activity. While direct experimental data on its thermal stability is limited, a comprehensive understanding can be constructed by analyzing its structural features and comparing them to well-characterized corticosteroids. The propionate ester at the C17 position is a key determinant of its lipophilicity and also a primary site for potential thermal or hydrolytic degradation. The provided TGA and DSC protocols offer a robust framework for researchers to experimentally determine its thermal profile, which is crucial for the development of stable and effective pharmaceutical formulations. Further forced degradation studies would be invaluable in fully elucidating its degradation pathways and identifying potential degradants, thereby ensuring the quality and safety of drug products containing diflorasone 17-propionate.
References
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SynZeal. Diflorasone 17-propionate-21-mesylate | 84509-92-2. [Link]
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University of Eastern Piedmont. (2009, January 15). Structures from powders: Diflorasone diacetate. [Link]
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SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
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BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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American Pharmaceutical Review. (2018, December 27). Green Synthesis of Pharmaceutical Steroids. [Link]
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International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. [Link]
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Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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Taylor & Francis. Diflorasone – Knowledge and References. [Link]
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WebMD. (2024, October 31). Diflorasone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
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Pharmaffiliates. Diflorasone Diacetate-impurities. [Link]
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SciELO. Thermal decomposition of some chemotherapic substances. [Link]
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Pharmaffiliates. CAS No : 924726-89-6 | Product Name : Diflorasone 17-propionate. [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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